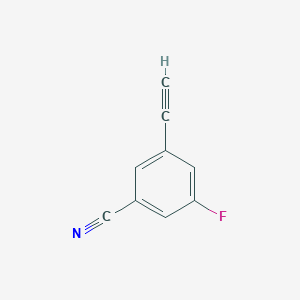

3-Ethynyl-5-fluorobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUGFKAMNCTGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587475 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872122-56-0 | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872122-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 5 Fluorobenzonitrile and Its Analogs

Convergent and Linear Synthesis Strategies

For 3-Ethynyl-5-fluorobenzonitrile, the convergent pathway involves:

Fragment 1 Synthesis : Preparation of a di-substituted aromatic precursor, typically 3-bromo-5-fluorobenzonitrile (B1333829) or 3-iodo-5-fluorobenzonitrile.

Fragment 2 Synthesis : Preparation of a suitable terminal alkyne or a protected version, such as (trimethylsilyl)acetylene.

Fragment Coupling : Joining the two fragments via a transition-metal-catalyzed cross-coupling reaction.

This strategy allows for the efficient and modular construction of the target molecule and its analogs.

Precursor Synthesis and Derivatization

The success of the convergent synthesis relies on the efficient preparation of the necessary building blocks.

Synthesis of Halogenated Benzonitrile (B105546) Intermediates

The most common precursor for the Sonogashira coupling is a halogenated benzonitrile, where the halogen atom (typically bromine or iodine) serves as a reactive handle. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org

A documented method for synthesizing 3-bromo-5-fluorobenzonitrile involves the cyanation of 1,3-dibromo-5-fluorobenzene. chemicalbook.com In this reaction, one of the bromine atoms is selectively replaced by a cyanide group using copper(I) cyanide in a suitable solvent like dimethylformamide (DMF). chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 1,3-dibromo-5-fluorobenzene | Copper(I) cyanide, Pyridine | DMF | Reflux, 3h | 3-bromo-5-fluorobenzonitrile | 35% |

This interactive table summarizes a synthetic method for a key halogenated benzonitrile intermediate.

Other general methods for synthesizing halogenated aromatic nitriles include the bromination of fluorinated benzonitriles using brominating agents in the presence of a catalyst or the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a halide and/or cyanide.

Preparation of Ethynylated Building Blocks

The introduction of the ethynyl (B1212043) group often employs a protected form of acetylene (B1199291) to prevent side reactions. (Trimethylsilyl)acetylene (TMSA) is a widely used and commercially available reagent for this purpose. researchgate.net The synthesis of the final product typically involves two steps:

Sonogashira Coupling with TMSA : The halogenated benzonitrile is first coupled with (trimethylsilyl)acetylene. This reaction proceeds under standard Sonogashira conditions, yielding a protected intermediate, 3-((trimethylsilyl)ethynyl)-5-fluorobenzonitrile. researchgate.net

Deprotection : The trimethylsilyl (B98337) (TMS) protecting group is subsequently removed to reveal the terminal alkyne. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netthieme-connect.com This step is generally high-yielding. researchgate.net

This two-step sequence is a reliable method for installing a terminal alkyne on an aromatic ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The cornerstone of the synthesis of this compound is the transition-metal-catalyzed cross-coupling of the aryl halide precursor with the alkyne fragment.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful and versatile method for forming C(sp²)–C(sp) bonds. mdpi.com It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is highly valued for its mild conditions, functional group tolerance, and reliability in synthesizing complex molecules, including pharmaceuticals and organic materials. wikipedia.orgmdpi.com

The general scheme for the synthesis of this compound via Sonogashira coupling is as follows:

The efficiency of the Sonogashira reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. mdpi.combeilstein-journals.org

Palladium Catalyst : The active catalyst is a Palladium(0) species, which is often generated in situ from a Pd(II) precursor like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or generated directly from a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, which is often the rate-limiting step of the catalytic cycle. wikipedia.org Electron-withdrawing groups on the aryl halide, such as the nitrile and fluorine in the precursor, can promote this step. wordpress.com

Copper Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. organic-chemistry.orgresearchgate.net The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium catalytic cycle. wikipedia.org While copper-free Sonogashira protocols exist, the classic Pd/Cu system remains widely used for its efficiency under mild conditions. libretexts.org

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand. libretexts.org The steric bulk and electronic properties of the ligand can significantly impact the reaction. wordpress.com Bulky, electron-rich ligands can promote the formation of highly active monoligated palladium complexes, which can accelerate the oxidative addition step. libretexts.orgwordpress.com N-Heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands. mdpi.comlibretexts.org

Base and Solvent : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required. organic-chemistry.org It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The choice of solvent can also be critical, with common options including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. scielo.org.mx

The table below summarizes typical components and conditions for Sonogashira couplings.

| Component | Common Examples | Role in Reaction |

| Aryl Halide | 3-Bromo-5-fluorobenzonitrile, 3-Iodo-5-fluorobenzonitrile | Electrophilic partner, reactivity I > Br >> Cl |

| Alkyne | (Trimethylsilyl)acetylene, Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates alkyne activation via copper acetylide |

| Ligand | PPh₃, P(t-Bu)₃, NHCs | Stabilizes and activates the palladium catalyst |

| Base | Et₃N, DIPA, Piperidine, Cs₂CO₃ | Deprotonates the alkyne, neutralizes HX |

| Solvent | THF, DMF, Toluene, Et₃N | Dissolves reactants and facilitates reaction |

This interactive table outlines the key components and their functions in a typical Sonogashira cross-coupling reaction.

By carefully selecting and optimizing these components, synthetic chemists can achieve high yields and purity for this compound and its derivatives.

Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature)

The Sonogashira cross-coupling reaction is a fundamental method for forming the C(sp2)-C(sp) bond in this compound, typically by coupling an aryl halide with a terminal alkyne. The efficiency of this palladium- and copper-co-catalyzed reaction is highly dependent on the optimization of several parameters, including the choice of solvent, base, and reaction temperature.

Solvents: The solvent plays a crucial role in the Sonogashira reaction. While traditional methods often employ amine solvents, which can also act as the base, there is a growing trend towards using more environmentally friendly options like water. rsc.org Dioxane and dimethylformamide (DMF) are other commonly used solvents. researchgate.net The choice of solvent can significantly impact the reaction yield. researchgate.net

Bases: A variety of bases can be used, with amines such as triethylamine and diisopropylamine being common choices. nrochemistry.comkaust.edu.sa Other bases like potassium phosphate (B84403) (K3PO4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been investigated. researchgate.net The selection of the base is critical and can affect the reaction's success and yield. kaust.edu.sa In some copper-free Sonogashira variations, cesium carbonate (Cs2CO3) has proven effective. nih.gov

Temperature: Sonogashira reactions can often be carried out at room temperature, which is one of their key advantages. nrochemistry.comwikipedia.org However, for less reactive aryl halides (e.g., bromides and chlorides) or sterically hindered substrates, higher temperatures may be necessary to achieve a reasonable reaction rate. nrochemistry.comwikipedia.org Optimization studies have shown that temperature is a statistically significant factor influencing the reaction yield. researchgate.net For instance, in certain systems, temperatures between 130°C and 150°C have been explored, while in others, heating to 50°C was sufficient for complete conversion. researchgate.netresearchgate.net

The interplay between these factors is complex, and the optimal conditions are often substrate-dependent. Below is a table summarizing the effects of different reaction parameters on the Sonogashira coupling.

Table 1: Optimization of Sonogashira Reaction Conditions

| Parameter | Common Options | General Effects on Reaction |

|---|---|---|

| Solvent | Triethylamine, Diisopropylamine, DMF, Dioxane, Water | Affects solubility of reactants and catalysts, can also function as the base. Greener solvents like water are being explored. rsc.orgresearchgate.net |

| Base | Triethylamine, Diisopropylamine, K3PO4, DABCO, Cs2CO3 | Essential for the deprotonation of the terminal alkyne. The choice of base can significantly influence the reaction rate and yield. researchgate.netnrochemistry.comnih.gov |

| Temperature | Room Temperature to 150°C | Higher temperatures are often required for less reactive aryl halides but can also lead to side reactions. researchgate.netnrochemistry.com |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4, PdCl2(PPh3)2), Copper(I) salts (e.g., CuI) | The choice of palladium catalyst and the presence of a copper co-catalyst are fundamental to the reaction's success. libretexts.org |

Other Cross-Coupling Approaches (e.g., Suzuki-Miyaura related methodologies)

While the Sonogashira reaction is a primary method for synthesizing aryl alkynes, the Suzuki-Miyaura coupling offers an alternative and versatile approach. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgmdpi.com

For the synthesis of compounds structurally related to this compound, a Suzuki-Miyaura reaction could be employed to form a carbon-carbon bond between an aryl ring and another fragment. For instance, an arylboronic acid could be coupled with a vinyl or aryl halide. libretexts.org The reaction is known for its high tolerance of various functional groups and its use of generally less toxic boron reagents. mdpi.com

Recent advancements have expanded the scope of the Suzuki-Miyaura reaction to include the use of alkynylboronic esters, which can couple with aryl bromides to form the desired aryl-alkyne bond. organic-chemistry.org This provides a direct alternative to the Sonogashira coupling for the synthesis of this compound and its analogs.

Strategic Introduction of Fluorine via Selective Fluorination Reactions

The introduction of fluorine atoms into an aromatic ring is a critical step in the synthesis of this compound. Direct fluorination of benzene (B151609) with fluorine gas is highly exothermic and hazardous, often leading to polyfluorinated products. vedantu.com Therefore, more controlled and selective methods are employed.

One common strategy is electrophilic aromatic substitution using milder fluorinating agents. askiitians.com Reagents such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor® are often used for this purpose. Another classic method is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. vedantu.comacs.org This method is particularly useful for introducing a single fluorine atom into a specific position on the ring. google.com

Other approaches include nucleophilic aromatic substitution on activated aryl chlorides or bromides using fluoride sources like potassium fluoride, a method known as the Halex process. wikipedia.org The choice of fluorination strategy depends on the desired substitution pattern and the other functional groups present in the molecule.

Nitrile Group Formation and Functionalization during Synthesis

The nitrile, or cyano (-C≡N), group is a key functional group in this compound. It is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides. ebsco.comallen.in

There are several methods for introducing a nitrile group onto an aromatic ring. The Sandmeyer reaction is a well-established method where a primary aromatic amine is converted into a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. wikipedia.org Another common laboratory-scale method is the Rosenmund-von Braun synthesis, which involves the reaction of an aryl halide with a cyanide salt. wikipedia.org

The nitrile group itself can participate in various synthetic transformations. Its carbon-nitrogen triple bond is a reactive site for nucleophilic addition. ebsco.com Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and can participate in cycloaddition reactions to form heterocyclic structures. nih.gov This reactivity allows for further modification of the benzonitrile core after its initial synthesis.

Advanced Synthetic Transformations and Efficiency Enhancements (e.g., one-pot syntheses, microwave-assisted reactions)

Microwave-assisted reactions have emerged as a powerful tool to accelerate reaction rates and improve yields. organic-chemistry.org Microwave heating can significantly reduce reaction times for Sonogashira couplings from hours to minutes. organic-chemistry.org This technique has been successfully applied to a broad range of substrates, including aryl iodides, bromides, triflates, and chlorides. organic-chemistry.org Microwave-assisted Sonogashira reactions have also been developed in environmentally friendly solvents like water. rsc.org Similarly, microwave irradiation has been shown to be effective in promoting Suzuki-Miyaura coupling reactions. mdpi.com

The application of these advanced methods can lead to more efficient, rapid, and sustainable synthetic routes to this compound and its derivatives.

Table 2: Advanced Synthetic Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reaction vessel without purification of intermediates. | Increased efficiency, reduced waste, time-saving. nih.gov |

| Microwave-Assisted Reaction | Utilizes microwave irradiation to heat the reaction mixture, often leading to a significant rate enhancement. | Rapid reaction times, often higher yields, improved energy efficiency. rsc.orgorganic-chemistry.orgmdpi.com |

Chemical Reactivity and Transformations of 3 Ethynyl 5 Fluorobenzonitrile

Reactions at the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition and coupling reactions. This functionality allows for the extension of the molecule's carbon skeleton and the introduction of diverse structural motifs.

Alkyne Addition Reactions (e.g., Cycloadditions)

The electron-rich triple bond of 3-Ethynyl-5-fluorobenzonitrile makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For instance, fluorinated alkynes are effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like azides, leading to the formation of five-membered heterocyclic rings such as triazoles. alfa-chemistry.commdpi.combeilstein-journals.org The polarization of the triple bond by the fluorine atom on the benzene (B151609) ring enhances its reactivity towards these dipoles. alfa-chemistry.com Such cycloadditions are often regioselective and provide efficient routes to biologically active compounds. alfa-chemistry.commdpi.com

Further Cross-Coupling Chemistries

The terminal alkyne of this compound is a key functional group for various cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This methodology has been employed in the synthesis of precursors for PET radioligands, such as in the coupling with 3-bromo-5-fluorobenzonitrile (B1333829). thieme-connect.comresearchgate.netrti.orgthieme-connect.commolaid.com The reaction typically utilizes a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. google.com This reaction has been used to synthesize a variety of complex molecules, including those with thiazole (B1198619) moieties. thieme-connect.comresearchgate.netrti.orgnih.gov

A range of aryl halides can be coupled with this compound, including iodobenzonitrile and bromophenyl derivatives, to generate a diverse set of substituted benzonitriles. google.com

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 3-Iodobenzonitrile | Palladium tetrakis(triphenylphosphine), Copper(I) iodide, Triethylamine (B128534), DMF | 3-[(3-Cyanophenyl)ethynyl]-5-fluorobenzonitrile | google.com |

| This compound | 3-Bromophenylacetylene | Not specified | 3-[(3-Bromophenyl)ethynyl]-5-fluorobenzonitrile | google.com |

| 3-Bromo-5-fluorobenzonitrile | 4-Bromo-2-formylthiazole derivative | Not specified | 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile | thieme-connect.comresearchgate.netrti.org |

Hydrogenation and Reduction Pathways

The ethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel will typically lead to the corresponding alkane, 3-Ethyl-5-fluorobenzonitrile. However, by using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate), the reduction can be stopped at the alkene stage, yielding 3-fluoro-5-vinylbenzonitrile (B1477841) with cis-stereochemistry. masterorganicchemistry.com Alternatively, dissolving metal reductions, for example using sodium in liquid ammonia, can produce the trans-alkene. masterorganicchemistry.com These reduction pathways offer control over the saturation level and stereochemistry of the side chain.

Transformations of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is another site of significant reactivity. It readily undergoes nucleophilic additions and can be hydrolyzed to various carboxylic acid derivatives. cymitquimica.com

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. ucalgary.ca A particularly important reaction is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is often catalyzed by metal salts, such as those of zinc or copper. scielo.brnih.govscielo.org.zarsc.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, a substitution often employed in medicinal chemistry to improve metabolic stability and pharmacokinetic properties. nih.gov The reaction of nitriles with sodium azide (B81097) can be promoted by various catalysts, including copper sulfate (B86663) pentahydrate and nano-TiCl4·SiO2, under relatively mild conditions to afford 5-substituted-1H-tetrazoles in good yields. scielo.brscielo.org.za

Furthermore, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form imine anions, which upon aqueous workup, yield ketones. libretexts.org Reduction of the nitrile group, for instance with lithium aluminum hydride, leads to the formation of a primary amine, 3-ethynyl-5-fluorobenzylamine. libretexts.org

Hydrolysis and Derivatization to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid (3-ethynyl-5-fluorobenzoic acid) under either acidic or basic conditions. ambeed.comgoogleapis.com The reaction proceeds through an intermediate amide (3-ethynyl-5-fluorobenzamide), which can sometimes be isolated under carefully controlled, milder conditions. libretexts.orgsnmjournals.org For instance, base-mediated hydrolysis of a related compound, 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile, was observed to form the corresponding benzamide. snmjournals.org Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid or base. ambeed.com This transformation is fundamental for converting the nitrile into other important functional groups like esters and amides.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-fluorobenzonitrile |

| 4-Bromo-2-formylthiazole |

| 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile |

| 3-Iodobenzonitrile |

| 3-[(3-Cyanophenyl)ethynyl]-5-fluorobenzonitrile |

| 3-Bromophenylacetylene |

| 3-[(3-Bromophenyl)ethynyl]-5-fluorobenzonitrile |

| 3-Fluoro-5-iodobenzonitrile |

| 2-Aminothiazole |

| 3-[(2-Aminothiazol)-4-ethynyl]-5-fluorobenzonitrile |

| 3-Ethyl-5-fluorobenzonitrile |

| 3-Fluoro-5-vinylbenzonitrile |

| Sodium azide |

| 5-(3-Fluoro-5-cyanophenyl)-1H-tetrazole |

| Lithium aluminum hydride |

| 3-Ethynyl-5-fluorobenzylamine |

| 3-Ethynyl-5-fluorobenzoic acid |

| 3-Ethynyl-5-fluorobenzamide |

| 3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile |

Reduction to Amines and Aldehydes

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.orgunacademy.com

Reduction to Amines:

The conversion of nitriles to primary amines is a common transformation, often achieved through catalytic hydrogenation. wikipedia.orgunacademy.com This process typically utilizes catalysts containing group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The general reaction involves the addition of two molecules of hydrogen gas across the carbon-nitrogen triple bond.

R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org

Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride, or diborane (B8814927) are also effective for the non-catalytic reduction of nitriles to amines. wikipedia.orgunacademy.com The choice of reagent and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the amine product. wikipedia.org

Reduction to Aldehydes:

The partial reduction of the nitrile group to an aldehyde is a more delicate transformation. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic method for this conversion, proceeding through the hydrolysis of an intermediate iminium salt. wikipedia.org Another approach involves the use of a hydrogen donor followed by the in-situ hydrolysis of the resulting imine. wikipedia.org Reagents like formic acid with a hydrogenation catalyst or certain metal hydrides can be used for this purpose. wikipedia.orgunacademy.com

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the reduction of nitriles to aldehydes. unacademy.com The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer to the nitrile carbon. A subsequent aqueous workup yields the aldehyde. wikipedia.org

Additionally, a catalytic system using calcium hypophosphite in the presence of a nickel(II) complex has been reported for the reduction of aromatic nitriles to aldehydes in moderate to excellent yields. rsc.org

| Transformation | Reagent(s) | Product |

| Full Reduction | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), LiAlH₄ | 3-(aminomethyl)-5-fluorobenzylamine |

| Partial Reduction | DIBAL-H, Stephen Reaction (SnCl₂/HCl) | 3-ethynyl-5-fluorobenzaldehyde |

Reactivity of the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is susceptible to specific reactions, primarily nucleophilic aromatic substitution and modifications involving the fluorine atom itself.

Aromatic Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)

Aryl halides that possess one or more electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. pressbooks.pub In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. colby.edu The leaving group is then eliminated, restoring the aromaticity of the ring. pressbooks.pub

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the halogen. pressbooks.pub The ethynyl group can act as an electron-withdrawing group, potentially facilitating SNAr reactions on the aromatic ring of this compound. colby.edu Polyfluoroarenes, in general, are susceptible to SNAr due to the high electronegativity of fluorine atoms, which lowers the electron density of the aromatic ring. nih.gov This allows nucleophiles to attack the ring, leading to the displacement of a fluoride (B91410) ion. nih.gov

Modifications of the Fluorine Substituent (e.g., radiolabeling)

The fluorine atom on the benzonitrile (B105546) ring is a key site for modification, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t₁/₂ = 109.7 min) for use in Positron Emission Tomography (PET). snmjournals.orgnih.gov The synthesis of ¹⁸F-labeled aromatic molecules is often achieved through nucleophilic aromatic substitution, where a leaving group on the aromatic ring is displaced by [¹⁸F]fluoride. snmjournals.orgnih.govnih.gov

However, the direct nucleophilic aromatic substitution of a non-activated aromatic ring with [¹⁸F]fluoride is challenging and often requires harsh conditions. snmjournals.org To overcome this, precursor molecules with better leaving groups, such as a nitro group or a trimethylammonium group, are often used. nih.govnih.gov For instance, the radiosynthesis of [¹⁸F]FPEB, a PET radiotracer for the mGluR5 receptor, has been achieved by the nucleophilic displacement of a nitro group on a precursor molecule with [¹⁸F]fluoride. nih.govnih.gov

More advanced methods have been developed to facilitate the radiofluorination of non-activated aromatic rings. One such method utilizes a hypervalent iodonium(III) ylide precursor, which allows for a one-step, regioselective, and metal-free ¹⁸F-labeling reaction under milder conditions. snmjournals.org This strategy has been successfully employed for the automated radiosynthesis of [¹⁸F]FPEB, yielding the product in good radiochemical yields and high specific activity. snmjournals.org

Mechanistic Investigations of Key Reactions Involving this compound

The synthesis of derivatives of this compound often involves the Sonogashira cross-coupling reaction. nrochemistry.comwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromo-5-fluorobenzonitrile) to form a Pd(II) complex. nrochemistry.comwikipedia.org

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. nrochemistry.com

Reductive Elimination: The resulting complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst. nrochemistry.com

The Copper Cycle:

Formation of Copper Acetylide: A copper(I) salt, such as CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.org This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

While this dual-catalyst system is common, copper-free Sonogashira couplings have also been developed. wikipedia.org Mechanistic studies on these systems are ongoing, with some proposing alternative pathways such as a carbopalladation mechanism, though this is considered to have a high activation barrier. libretexts.org The exact mechanism can be influenced by factors such as the choice of ligands, base, and solvent. unibo.it

Derivatization Strategies for Structural Diversity

This compound is a versatile starting material for generating a wide array of structurally diverse molecules. Its functional groups provide multiple handles for derivatization.

The terminal alkyne is particularly useful for Sonogashira coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. For example, coupling with 2-ethynylpyridine (B158538) or its derivatives can lead to compounds like FPEB and its analogues, which are potent ligands for metabotropic glutamate (B1630785) receptors. nih.govrsc.org The synthesis of these compounds often starts with a di-halogenated benzonitrile, such as 3-bromo-5-fluorobenzonitrile, which is coupled with the desired alkyne. rsc.orgresearchgate.net

The nitrile group itself can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a carboxamide, or it can participate in cycloaddition reactions to form heterocyclic rings like triazoles. The reaction of ethynyl compounds with azides under copper-catalyzed conditions (a "click chemistry" reaction) is a robust method for creating 1,4-disubstituted triazoles. mdpi.com

The fluorine atom can also be a site for modification, as seen in radiolabeling strategies. snmjournals.org Furthermore, the bromomethyl derivative, 3-(bromomethyl)-5-fluorobenzonitrile, serves as a key intermediate where the bromine can be displaced by various nucleophiles to introduce further diversity.

Applications and Research Utility in Advanced Chemical Sciences

Role as a Versatile Chemical Building Block in Complex Molecular Architectures

3-Ethynyl-5-fluorobenzonitrile serves as a highly adaptable component in the construction of intricate molecular structures. The presence of both a terminal alkyne and a nitrile group provides multiple points for chemical reactions. The terminal alkyne is particularly useful in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is a powerful method for creating complex organic molecules. The nitrile group can also be transformed into various other functional groups, further enhancing the compound's synthetic utility.

The fluorinated benzonitrile (B105546) core of the molecule is a key feature that makes it a valuable building block in medicinal chemistry. The inclusion of fluorine can significantly improve a drug candidate's metabolic stability and ability to cross cell membranes. The electron-withdrawing properties of the fluorine and nitrile groups also influence the reactivity of the benzene (B151609) ring, making it a useful precursor in various chemical syntheses.

Application in Medicinal Chemistry Research for Ligand Design

The unique properties of this compound make it an important scaffold in the design of ligands that bind to specific biological targets.

This compound has been instrumental in the development of high-affinity ligands for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease, making them an important target for drug development. nih.govnih.gov The design of these ligands is often based on the structure of known mGluR5 antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.gov The this compound core can be modified to create analogs of MPEP with improved properties, such as higher affinity for the receptor and better pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a potential drug molecule. By systematically modifying the structure of this compound-based ligands and evaluating their biological activity, researchers can identify the key structural features required for high affinity and selectivity. For example, in the development of mGluR5 ligands, SAR studies have shown that the ethynyl (B1212043) group acts as a rigid linker, and the fluorine and nitrile substituents on the phenyl ring can be modified to fine-tune the ligand's binding affinity and other properties.

Scaffold hopping is a medicinal chemistry strategy used to discover new drug candidates by replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold. This compound can be used in this approach to generate novel chemotypes with potentially improved properties. The ethynyl group can also serve as a bioisostere, mimicking other functional groups like a phenyl ring or a halogen atom, which allows for the exploration of new chemical space in ligand design.

Integration into Radiochemistry for Precursor Synthesis

The application of this compound extends to the field of radiochemistry, where it is used as a precursor for the synthesis of radiolabeled compounds for medical imaging.

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the visualization and quantification of biological processes in the body. This requires the use of radioligands, which are molecules that have been labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). This compound is a key precursor in the synthesis of several PET radioligands designed to image mGluR5 in the brain. nih.govnih.govresearchgate.net

One notable example is the development of [¹⁸F]SP203, a high-affinity and selective radioligand for imaging mGluR5. researchgate.netnih.gov The synthesis of the precursor for [¹⁸F]SP203, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a Sonogashira coupling reaction with 3-bromo-5-fluorobenzonitrile (B1333829), a derivative of this compound. researchgate.net Another important PET radioligand, [¹⁸F]F-MTEB ( [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile), has also been developed for imaging mGluR5. nih.gov The development of these radioligands is crucial for studying the role of mGluR5 in various neurological disorders and for the development of new treatments. nih.govresearchgate.netnih.gov

Synthetic Routes to Radiolabeled Analogs (e.g., using [18F]fluoride ion)

The core structure of this compound is a valuable scaffold for the development of radiolabeled compounds, particularly for use as imaging agents in Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 ([18F], t½ ≈ 109.7 min) allows for non-invasive visualization and quantification of biological processes in vivo. Synthetic strategies to produce these radiolabeled analogs typically involve late-stage radiofluorination, where the [18F]fluoride ion is incorporated into a precursor molecule in the final steps of the synthesis.

A prevalent method for the synthesis of [18F]-labeled analogs is through nucleophilic substitution. This often involves a precursor molecule that has a good leaving group, which can be readily displaced by the [18F]fluoride ion. For instance, the radiosynthesis of [18F]FPEB, a PET radiotracer for the metabotropic glutamate receptor subtype 5 (mGluR5), was achieved by reacting a precursor containing a nitro leaving group with [18F]fluoride under conventional heating conditions. researchgate.net This reaction yielded the desired product with a radiochemical yield of 5%. researchgate.net

Another common strategy employs precursors with a bromomethyl group. The compound 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile serves as a direct precursor for the potent mGluR5 radioligand [18F]SP203. nih.gov The bromine atom is substituted by the [18F]fluoride ion to yield the final radiolabeled molecule. This method has been shown to be highly efficient, with reports of achieving a high radiochemical yield of 87% for a similar transformation. rsc.orgheeneygroup.com

To optimize reaction times and yields, microwave-assisted synthesis has also been employed. The radiosynthesis of [18F]F-MTEB, another mGluR5 radioligand, involved adding the precursor in dimethyl sulfoxide (B87167) to dried [18F]fluoride and applying microwave pulses. acs.org This rapid heating method facilitates the nucleophilic substitution reaction, leading to the formation of the desired [18F]-labeled product. acs.org These synthetic routes highlight the adaptability of the this compound framework in creating advanced diagnostic tools for neuroscience research. acs.orgmdpi.com

| Radiolabeled Analog | Precursor Type | Reaction Condition | Radiochemical Yield |

|---|---|---|---|

| [18F]FPEB (3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile) | Nitro-substituted analog | Conventional Heating | 5% |

| [18F]SP203 (3-Fluoro-5-{2-[2-([18F]fluoromethyl)thiazol-4-yl]ethynyl}benzonitrile) | Bromomethyl-substituted analog | Not specified | Reported as high as 87% for similar analogs |

| [18F]F-MTEB ([18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) | Not specified | Microwave Irradiation | Not specified |

Exploration in Materials Science Research

The unique combination of a fluorinated phenyl ring, a nitrile group, and an ethynyl linkage makes this compound a molecule of significant interest as a building block for advanced functional materials. These structural features can be exploited to fine-tune the electronic and optical properties of conjugated organic molecules and polymers for applications in materials science.

The incorporation of structural units derived from this compound into larger conjugated systems, such as poly(phenyleneethynylene)s, has a profound impact on their electronic properties. rsc.org

Fluorine Substitution: The high electronegativity of the fluorine atom has a strong electron-withdrawing effect. Introducing fluorine atoms into a conjugated backbone lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgacs.org This lowering of frontier orbital energies can enhance the material's resistance to oxidative degradation and facilitate electron injection. researchgate.netrsc.org Furthermore, fluorination can positively affect optoelectronic properties by increasing absorbance and photoluminescence quantum yield. acs.orgnih.gov In the solid state, C–H···F interactions can promote ordered π-stacking, which is critical for efficient charge carrier mobility. rsc.orgnih.gov

Ethynyl Linkage: The ethynyl (acetylenic) group serves as a rigid and linear linker, which helps to create a more planar and extended π-conjugated system. The introduction of acetylene (B1199291) linkers can reduce steric hindrance between adjacent donor and acceptor units in a polymer chain. nih.gov This increased planarity often leads to a red-shift in the material's absorption spectrum and a reduction in the optical band gap compared to polymers with more flexible linkers. nih.govmdpi.com Utilizing ethynyl units is a recognized strategy for achieving low HOMO levels in conjugated polymers. mdpi.com

Nitrile Group: The cyano (-C≡N) group is also strongly electron-withdrawing. Its inclusion would be expected to further lower the HOMO and LUMO energy levels, complementing the effect of the fluorine atom and enhancing the electron-accepting character of the molecule.

| Functional Group | Effect on Electronic/Optical Properties | Resulting Benefit |

|---|---|---|

| Fluorine (-F) | Lowers HOMO and LUMO energy levels; Increases photoluminescence; Promotes π-stacking. | Improved oxidative stability; Enhanced electron injection; Higher charge mobility. |

| Ethynyl (-C≡C-) | Increases polymer chain planarity; Lowers HOMO level; Narrows the band gap. | Improved conjugation; Red-shifted absorption; Potential for higher device voltage. |

| Nitrile (-C≡N) | Strongly electron-withdrawing; Lowers frontier orbital energies. | Enhanced electron-accepting character; Complements fluorine effects. |

The ability to engineer the electronic properties of conjugated materials using building blocks like this compound opens up possibilities for their use in organic electronic devices.

In the field of Organic Field-Effect Transistors (OFETs) , the properties imparted by fluorination are particularly advantageous. The lowering of the LUMO energy level facilitates easier electron injection, a crucial factor for efficient n-type or ambipolar charge transport. rsc.org Studies on fluorinated thiophene-phenylene co-oligomers have demonstrated that fluorination has a strong impact on charge injection and transport for both electrons and holes, leading to balanced ambipolar transport, which is desirable for complex circuits and organic light-emitting transistors (OLETs). acs.orgnih.gov

For Organic Photovoltaic (OPV) applications, the design of the donor and acceptor materials is critical for achieving high power conversion efficiency (PCE). The incorporation of ethynylene units into the polymer backbone is a successful strategy for lowering the HOMO level. mdpi.com A lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a key parameter in solar cell performance. mdpi.com The combined electron-withdrawing effects of the fluorine and nitrile groups in the this compound moiety would make it an excellent component for electron-accepting (acceptor) units in donor-acceptor copolymers, which are a cornerstone of modern high-efficiency bulk heterojunction solar cells. rsc.org

Spectroscopic Characterization and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed structural information can be obtained.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-Ethynyl-5-fluorobenzonitrile, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the aromatic and ethynyl (B1212043) protons are observed. The aromatic protons appear as multiplets at approximately 7.57 ppm, 7.42 ppm, and 7.35 ppm. The singlet at 3.25 ppm is characteristic of the terminal ethynyl proton (-C≡CH) ucdavis.edu.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.57 | m | Aromatic CH |

| 7.42 | dm | Aromatic CH |

| 7.35 | dm | Aromatic CH |

| 3.25 | s | Ethynyl CH |

¹H NMR data obtained in CDCl₃ at 400 MHz.

Carbon-13 NMR (¹³C NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) Analysis

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Although a specific spectrum for this compound has not been detailed in the available resources, the single fluorine atom on the benzene (B151609) ring would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom, influenced by the electron-withdrawing nitrile and ethynyl groups.

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. While high-resolution mass spectrometry (HRMS) data is not explicitly available, a patent document reports a low-resolution liquid chromatography-mass spectrometry (LCMS) analysis, which shows a peak corresponding to the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 145.98. This is consistent with the calculated molecular weight of this compound (C₉H₄FN), which is 145.13 g/mol .

| Technique | Observed m/z | Ion |

| LCMS | 145.98 | [M+H]⁺ |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of a compound. An analysis of this compound using a Chromolith SpeedROD column (4.6 x 50 mm) yielded a retention time of 2.21 minutes. The mobile phase consisted of a gradient of methanol (B129727) and water with 0.2% phosphoric acid, demonstrating a method for assessing the purity of this compound.

| Parameter | Value |

| Column | Chromolith SpeedROD 4.6 x 50 mm |

| Solvent A | 10% MeOH, 90% H₂O, 0.2% H₃PO₄ |

| Solvent B | 90% MeOH, 10% H₂O, 0.2% H₃PO₄ |

| Retention Time | 2.21 min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and intermolecular interactions. At present, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide invaluable insight into its solid-state packing and intermolecular forces.

Theoretical and Computational Chemistry of 3 Ethynyl 5 Fluorobenzonitrile

Electronic Structure Calculations and Quantum Chemical Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-ethynyl-5-fluorobenzonitrile, methods like Density Functional Theory (DFT) would be highly suitable for providing a detailed picture of its electronic landscape.

DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. mdpi.com Key aspects of the electronic structure that would be analyzed include the distribution of electron density, the energies and shapes of the molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups, along with the electron-rich ethynyl (B1212043) (-C≡CH) group, is expected to create a complex electronic environment. The HOMO is likely to have significant contributions from the ethynyl and phenyl ring π-systems, while the LUMO is anticipated to be localized more towards the nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.0 to 5.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound would primarily focus on its conformational preferences. Due to the rigidity of the benzene (B151609) ring and the linear nature of the ethynyl and nitrile groups, significant conformational flexibility is not expected. The primary focus of a conformational analysis would be the rotation of the ethynyl group's hydrogen atom relative to the plane of the benzene ring.

However, for a molecule like this, the planar conformation is expected to be the most stable. Computational methods, such as potential energy surface (PES) scans, would be employed to investigate the rotational barrier of the ethynyl group. This would involve systematically rotating the C-H bond of the ethynyl group and calculating the energy at each step. The results would likely confirm that the minimum energy conformation is where all atoms lie in the same plane.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The predicted IR spectrum would show characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), and C-F stretch (around 1250 cm⁻¹), as well as various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The transitions would likely be of π → π* character, originating from the aromatic and ethynyl systems.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table presents hypothetical data based on typical values for similar aromatic compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 |

| Nitrile | C≡N Stretch | ~2230 |

| Ethynyl | C≡C Stretch | ~2100 |

| Fluoro | C-F Stretch | ~1250 |

Computational Approaches to Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govnih.govfrontiersin.orgmdpi.com While a full QSAR study requires a dataset of related molecules with measured activities, computational chemistry can provide the necessary descriptors for such an analysis of this compound and its derivatives.

For a hypothetical QSAR study involving this compound, a range of quantum chemical descriptors would be calculated. These could include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., enthalpy of formation). These descriptors would then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. For example, in the context of designing new inhibitors for a specific enzyme, these descriptors could be correlated with the inhibitory concentration (IC₅₀) values.

Simulations of Molecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or interacting with a biological target. nih.gov An MD simulation would treat the molecule as a collection of atoms interacting through a force field, and the trajectories of these atoms would be calculated over time.

Simulations in a solvent like water or an organic solvent would reveal information about the solvation structure and dynamics. Key analyses would include the radial distribution functions between the solute and solvent atoms and the calculation of the free energy of solvation.

If this compound were being investigated as a potential drug candidate, MD simulations of its complex with a target protein would be crucial. These simulations could reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, π-π stacking, and hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of 3-Ethynyl-5-fluorobenzonitrile and its derivatives is anticipated to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency.

Current synthetic routes often rely on traditional cross-coupling reactions which may involve hazardous reagents and generate significant waste. Future research is expected to focus on the development of more sustainable methodologies. One promising avenue is the exploration of catalyst-free or metal-free reactions. For instance, recent advancements in the synthesis of aryl alkynes have demonstrated methods that avoid transition-metal catalysts, thereby reducing cost and toxicity. chemistryviews.org Similarly, green approaches for the synthesis of benzonitriles are being developed, such as using ionic liquids that can act as recyclable catalysts and solvents. rsc.orgresearchgate.netnih.gov These methodologies could be adapted for the synthesis of this compound, potentially involving one-pot reactions that minimize intermediate purification steps and solvent usage. chemistryviews.org

Microwave-assisted organic synthesis is another area poised for significant innovation. This technique can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of functionalized benzonitriles has shown considerable promise and could be a key strategy for the sustainable production of this compound. researchgate.net Furthermore, the use of greener solvents, such as water or bio-derived solvents, in conjunction with these advanced synthetic techniques, will be a critical step towards a more environmentally benign production process.

Future research will also likely explore enzymatic catalysis for the synthesis of precursors to this compound. Biocatalysis offers high selectivity under mild reaction conditions, significantly reducing the environmental footprint of chemical manufacturing. While still a nascent field for this specific class of compounds, the broader trend towards biocatalysis in pharmaceutical manufacturing suggests it is a viable and important future direction.

Expansion of Derivatization Libraries for High-Throughput Screening

The structural motifs of this compound make it an ideal candidate for the generation of large and diverse chemical libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. japsonline.comalitheagenomics.comnih.govdrugtargetreview.com

The terminal alkyne group is particularly amenable to a wide range of chemical transformations. The Sonogashira coupling, a staple in organic synthesis, allows for the straightforward introduction of various aryl and heteroaryl substituents. organic-chemistry.org Future efforts will likely focus on expanding the scope of coupling partners to include a wider variety of functional groups and molecular scaffolds, thereby increasing the chemical diversity of the resulting library. Furthermore, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a robust and efficient method for creating triazole-containing derivatives. The mild reaction conditions and high yields of click chemistry are well-suited for the automated and miniaturized formats of HTS.

The nitrile group also presents opportunities for derivatization. It can be readily converted into other functional groups such as amines, amides, and carboxylic acids, each of which can serve as a handle for further chemical modification. researchgate.net This allows for the creation of multiple sub-libraries from a single this compound core, each exploring a different region of chemical space.

The development of combinatorial chemistry techniques, coupled with robotic automation, will be instrumental in the rapid and efficient synthesis of these derivatization libraries. japsonline.com The goal is to create libraries of compounds with a wide range of physicochemical properties to maximize the chances of identifying lead compounds for various biological targets. japsonline.comalitheagenomics.com

Table 1: Potential Derivatization Reactions for Library Synthesis

| Reaction Type | Functional Group Targeted | Potential New Functionalities |

| Sonogashira Coupling | Ethynyl (B1212043) | Aryl, Heteroaryl groups |

| Click Chemistry (CuAAC) | Ethynyl | Triazoles |

| Nitrile Hydrolysis | Nitrile | Carboxylic Acid, Amide |

| Nitrile Reduction | Nitrile | Primary Amine |

Advanced Applications in Chemical Biology and Material Science

The unique electronic and structural features of this compound and its derivatives suggest significant potential for advanced applications in both chemical biology and material science.

In the realm of chemical biology, the primary application of a derivative of this compound has been in the development of radioligands for positron emission tomography (PET) imaging. Specifically, fluorinated derivatives have been used to create tracers for imaging neuroreceptors in the brain. The fluorine atom allows for radiolabeling with fluorine-18 (B77423), a positron-emitting isotope. Future research will likely focus on developing new PET radioligands based on the this compound scaffold with improved specificity, affinity, and pharmacokinetic properties for a wider range of biological targets. The nitrile group itself is found in numerous pharmaceuticals and can contribute to improved metabolic stability and binding affinity. researchgate.netrcsi.comnih.govwikipedia.org

Beyond imaging, the ethynyl group can be used as a chemical reporter for "tagging" biomolecules through bioorthogonal chemistry. This could enable the study of biological processes in living systems with minimal perturbation. Derivatives of this compound could be designed as probes to investigate enzyme activity, receptor binding, or other cellular events.

In material science, fluorinated aromatic compounds are known for their unique properties, including high thermal stability and distinct electronic characteristics. nbinno.comresearchgate.netnbinno.com These properties make them attractive for applications in organic electronics. Benzonitrile (B105546) derivatives, for example, have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netrsc.org The incorporation of the ethynyl group provides a rigid linker that can be used to construct conjugated systems with interesting photophysical properties. Future research could explore the synthesis of polymers and oligomers incorporating the this compound unit for applications in organic photovoltaics, field-effect transistors, and sensors. The fluorine atom can also be used to fine-tune the electronic properties and intermolecular interactions of these materials, leading to improved performance and stability. rsc.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel molecules based on the this compound scaffold. These computational tools can significantly accelerate the identification of promising drug candidates and materials with desired properties. mdpi.comnih.govfrontiersin.org

De novo drug design, which uses AI to generate novel molecular structures, can be employed to create virtual libraries of this compound derivatives. frontiersin.orgfrontiersin.org These generative models can be trained on large datasets of known bioactive molecules to learn the underlying principles of molecular recognition and drug-likeness. By providing the this compound core as a starting point or "scaffold," these AI systems can propose novel modifications to the ethynyl and aromatic moieties that are predicted to have high affinity and selectivity for a specific biological target. arxiv.org This approach can drastically reduce the time and cost associated with the initial stages of drug discovery by prioritizing the synthesis of compounds with a higher probability of success.

Machine learning models can also be developed to predict the properties of this compound derivatives, such as their solubility, metabolic stability, and binding affinity. These predictive models can be used to screen virtual libraries of compounds and identify those with the most promising profiles for further experimental investigation. In the context of PET radioligand development, ML algorithms can be trained on existing imaging data to identify molecular features that correlate with optimal imaging characteristics, such as brain penetration and specific binding. researchgate.netnih.govnih.govceur-ws.orgyoutube.com This can guide the design of next-generation PET tracers with enhanced diagnostic capabilities.

Furthermore, AI can be used to optimize synthetic routes for this compound and its derivatives. By analyzing vast amounts of chemical reaction data, machine learning models can predict the optimal reaction conditions to maximize yield and minimize byproducts, contributing to more efficient and sustainable chemical synthesis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethynyl-5-fluorobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and substitution. For example, fluorination at the 5-position can be achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor, followed by introducing the ethynyl group via Sonogashira coupling with trimethylsilylacetylene (TMSA) under palladium catalysis . Optimizing reaction conditions (e.g., catalyst loading, temperature, solvent polarity) is critical. For instance, using Pd(PPh₃)₄ in anhydrous THF at 60–80°C minimizes side reactions like alkyne oligomerization. Yield improvements (≥70%) are achievable by quenching reactive intermediates (e.g., aryl halides) before further substitution .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethynyl proton (C≡CH) appears as a singlet at δ ~2.5–3.5 ppm, while fluorine’s electron-withdrawing effect deshields adjacent carbons (e.g., C-F at ~160 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2220–2260 cm⁻¹ and ethynyl (C≡C-H) at ~3300 cm⁻¹. Compare with reference spectra from databases like NIST .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₄FN⁺, expected m/z 158.0358) and fragments (e.g., loss of HCN) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group or oxidation of the ethynyl moiety. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify impurities (e.g., benzoic acid derivatives if hydrolyzed) .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions (e.g., ethynylation) be addressed?

- Methodological Answer : Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps. Fluorine’s meta-directing effect and the nitrile’s para-directing nature create competing regioselectivity. Using bulky ligands (e.g., XPhos) in cross-coupling reactions favors ethynylation at the 3-position by sterically blocking alternative sites . Kinetic studies (e.g., time-resolved NMR) further refine pathway dominance .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer : Discrepancies in IR/NMR shifts often arise from solvent effects or conformational flexibility. For example, simulated gas-phase IR spectra (via Gaussian) may differ from experimental KBr pellet data due to hydrogen bonding. Use polarizable continuum models (PCM) for solvent corrections and compare with empirical data from NIST or PubChem . Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm coupling pathways .

Q. How does the compound’s electronic structure influence its reactivity in electrophilic substitutions?

- Methodological Answer : The ethynyl group is electron-withdrawing via inductive effects, while fluorine exerts a strong -I/+M duality. Combined, they deactivate the ring but direct incoming electrophiles to specific positions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites for nitration or sulfonation. Experimental validation via competitive reactions (e.g., nitrating mixtures) identifies dominant products .

Q. What computational methods best model the compound’s interactions in supramolecular systems?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates non-covalent interactions (e.g., π-π stacking between nitrile and aromatic systems). Molecular dynamics (MD) simulations (e.g., AMBER) assess stability in solvent environments. Pair these with crystallography (if single crystals are obtainable) to validate predicted binding modes .

Q. How can hazardous intermediates (e.g., aryl halides) in the synthesis be safely managed?

- Methodological Answer : Use Schlenk lines or flow chemistry setups to isolate reactive intermediates (e.g., 3-bromo-5-fluorobenzonitrile). Real-time monitoring via inline FTIR or Raman spectroscopy minimizes exposure. Adhere to OSHA/NIOSH guidelines for PPE (e.g., nitrile gloves, face shields) and ventilation, as outlined in safety protocols for benzonitrile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。